molecular formula C13H19Cl3N2O B021028 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride CAS No. 106261-64-7

4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride

Cat. No.: B021028
CAS No.: 106261-64-7
M. Wt: 325.7 g/mol
InChI Key: DDKLQZDSVJKYLJ-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl3N2O and its molecular weight is 325.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Study of Esterification Kinetics and Mechanism : It is used in studying the esterification kinetics and mechanism of stereoisomeric substituted 4-hydroxypiperidines and cyclohexanols (Unkovsky et al., 1975).

  • Applications in Organic Synthesis and Catalysis : The synthesized form of this compound, 4-(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, has potential applications in organic synthesis and catalysis (Lu Xiao-qin, 2010).

  • Production of 1,4-Addition Products and 5-Chloro-3-(1-Substituted 3, 5-Dimethylpyrazolyl) Anthranils : It can be used in chemical reactions to produce these specific compounds (Kurihara et al., 1978).

  • Involvement in Iridium-Catalyzed Reactions : The iridium-catalyzed reaction of benzoyl chlorides with internal alkynes produces 1,2,3,4-tetrasubstituted naphthalenes and anthracenes in good yields (Yasukawa et al., 2002).

  • Antibacterial Activity : The sulfamide derivative of this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

  • Synergistic Solvent Extraction and Separation of Trivalent Lanthanide Metals : This application is significant in the field of separation and purification technology (Atanassova & Dukov, 2004).

  • Studying Effects on Mesomorphism : Used in research for studying the effects of different heterocyclic moieties and terminal substituents on mesomorphism (Prajapati & Modi, 2010).

  • Research in Chemical Reactions Involving 4-Methyl-Benzoic Acid : It is used in various chemical reactions, as highlighted in a study on the synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride (Chen & Ren, 2014).

  • Optical Switching : 4-(4′-Alkyloxyphenylazo)benzoyl chlorides are found to be durable, possess liquid-crystalline properties, and show fast switching times, making them suitable for optical switching applications (Jaworska et al., 2017).

  • Production of N-Cyanomethyl-N-Methylanilines and N-Methylformanilides : This is achieved through the iron-catalyzed oxidation of 4-substituted N,N-dimethylanilines with molecular oxygen (Murata et al., 1993).

Safety and Hazards

The compound may be corrosive to metals and harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It may also cause drowsiness or dizziness . Prolonged or repeated exposure may cause damage to organs .

Mechanism of Action

Target of Action

The primary target of 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride is BCR-ABL , a tyrosine kinase enzyme . This enzyme is associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) .

Mode of Action

As a tyrosine kinase inhibitor, the compound binds to the BCR-ABL enzyme, thereby inhibiting its activity . This inhibition prevents the phosphorylation of proteins involved in cell signaling pathways, which in turn disrupts the proliferation of cancer cells .

Biochemical Pathways

The compound affects the BCR-ABL signaling pathway, which plays a crucial role in cell growth and division . By inhibiting the BCR-ABL enzyme, the compound disrupts this pathway, leading to the suppression of cancer cell proliferation .

Pharmacokinetics

Like other tyrosine kinase inhibitors, it is likely to be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted through the kidneys .

Result of Action

The inhibition of the BCR-ABL enzyme by this compound leads to the suppression of cancer cell proliferation . This results in the reduction of cancer cell populations, thereby slowing the progression of diseases such as CML and ALL .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, the presence of other medications can impact the metabolism of the compound, potentially leading to drug-drug interactions .

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.2ClH/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17;;/h2-5H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKLQZDSVJKYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603844
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106261-64-7, 148077-69-4
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Chlorocarbonyl)benzyl]-4- methylpiperazinediium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-(4-methylpiperazin-1-ylmethyl) benzoic acid dihydrochloride (150 g), thionyl chloride (600 ml) and N,N-dimethylformamide (37.2 ml) was refluxed for 20 hours. After completion of reaction, the reaction mass was distilled out completely under vacuum to give residue which was diluted with dichloromethane (300 ml). The solid thus precipitated was filtered and washed to give 135 g of the title compound.
Name
4-(4-methylpiperazin-1-ylmethyl) benzoic acid dihydrochloride
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
37.2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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